molecular formula C10H12O4 B8276185 2-Hydroxymethyl-8-methoxy-1,4-benzodioxan

2-Hydroxymethyl-8-methoxy-1,4-benzodioxan

Cat. No. B8276185
M. Wt: 196.20 g/mol
InChI Key: QKEUUKJFWUCBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxymethyl-8-methoxy-1,4-benzodioxan is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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properties

Product Name

2-Hydroxymethyl-8-methoxy-1,4-benzodioxan

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C10H12O4/c1-12-8-3-2-4-9-10(8)14-7(5-11)6-13-9/h2-4,7,11H,5-6H2,1H3

InChI Key

QKEUUKJFWUCBKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(CO2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 8-hydroxy-1,4-benzodioxan-2-ylmethanol (10 g--prepared in a similar manner to that described in U.S. Pat. No. 3,101,354), sodium hydroxide (2.2 g) and water (150 ml) was stirred for 30 minutes, then cooled to 0° C. Methyl iodide (3.42 ml) was added dropwise, then the mixture was heated to 80° C. and stirred for 4 hours. The mixture was cooled to ambient temperature and stirred for 16 hours. The product was extracted into ethyl acetate (2×200 ml), and the combined extracts were washed with saturated sodium thiosulphate solution (2×200 ml), dried over magnesium sulphate, and the solvent removed in vacuo to yield 1-(8-methoxy-1,4-benzodioxan-2-yl)methanol as a solid (6.89 g)
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2.2 g
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150 mL
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3.42 mL
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Synthesis routes and methods II

Procedure details

A mixture of 5.52 g of 8-hydroxy-2-hydroxymethyl-1,4-benzodioxan (prepared as described in EP 210581), 4.2g of anhydrous potassium carbonate and 2.06 ml of methyl iodide in 75 ml of anhydrous dimethylformamide was stirred at 45° C. for 8 hours. Methyl iodide (1 ml) was added to the mixture and stirring continued at the same temperature. After 8 hours, 1 ml of methyl iodide and 2.1 g of potassium carbonate were further added, and the reaction mixture was stirred at 45° C. for 6 hours. Thereafter, the mixture was cooled to room temperature, poured into water and extracted with ethyl acetate. The organic layer was washed with 6N aqueous sodium hydroxide solution, water, then dried on sodium sulfate. Evaporation of the organic layer to dryness in vacuo afforded 5.35 g of 2-hydroxymethyl-8-methoxy-1,4-benzodioxan, which was used in the next step without further purification.
Quantity
5.52 g
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4.2 g
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reactant
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2.06 mL
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75 mL
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1 mL
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1 mL
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2.1 g
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